molecular formula C10H12O5 B2819291 (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid CAS No. 313952-20-4

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid

Cat. No.: B2819291
CAS No.: 313952-20-4
M. Wt: 212.201
InChI Key: SVYIZYRTOYHQRE-QMMMGPOBSA-N
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Description

(S)-2-Hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid is a chiral phenolic acid characterized by:

  • Molecular formula: C₁₀H₁₂O₆ (inferred from ).
  • Key functional groups: A hydroxyl (-OH) group at the β-carbon, a 4-hydroxy-3-methoxyphenyl (vanillyl) moiety, and a carboxylic acid group.
  • Stereochemistry: The (S)-configuration at the α-carbon (C2) is critical for its biological interactions and enantioselectivity .
  • Applications: Potential roles in pharmacological research, synthetic intermediates, and bioactive molecule development (e.g., LAT1 inhibitors) .

Properties

IUPAC Name

(2S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O5/c1-15-9-5-6(2-3-7(9)11)4-8(12)10(13)14/h2-3,5,8,11-12H,4H2,1H3,(H,13,14)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVYIZYRTOYHQRE-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)C[C@@H](C(=O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid typically involves the esterification of 3-(3-Methoxy-4-hydroxyphenyl)propionic acid followed by hydrolysis. The reaction conditions often include the use of acid catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve biotechnological approaches, such as the use of microbial fermentation. Specific strains of bacteria or yeast can be engineered to produce this compound through metabolic pathways that involve the conversion of precursor molecules .

Chemical Reactions Analysis

Types of Reactions

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various alkylating agents for substitution reactions. The conditions typically involve controlled temperatures and pH to optimize the reaction outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can result in the formation of ethers or esters .

Scientific Research Applications

Antioxidant Activity

HMPA has been identified as a potent antioxidant. Studies indicate that it can inhibit the production of reactive oxygen species and protect cells from oxidative damage. Its antioxidant capacity is significant in various biological assays, including the DPPH radical scavenging assay, where it demonstrated high efficacy compared to other known antioxidants .

Metabolic Benefits

Recent research highlights HMPA's role in improving metabolic health:

  • Lipid Metabolism : HMPA has been shown to enhance hepatic lipid metabolism by activating the GPR41 receptor, which is crucial for lipid catabolism and may aid in preventing obesity and related metabolic disorders .
  • Insulin Sensitivity : The compound has demonstrated potential in improving insulin sensitivity and regulating glucose metabolism, making it a candidate for addressing conditions like type 2 diabetes .

Therapeutic Applications

  • Cancer Research : HMPA derivatives have been explored for their anticancer properties. Compounds derived from HMPA showed significant cytotoxicity against various cancer cell lines while sparing normal cells, indicating a selective action that could be harnessed for cancer therapeutics .
  • Cognitive Function : There is emerging evidence suggesting that HMPA may contribute to cognitive improvements, potentially through its effects on metabolic pathways and neuroprotection against oxidative stress .
  • Dietary Supplementation : As a metabolite of dietary polyphenols, HMPA can be considered for inclusion in functional foods aimed at enhancing health outcomes related to metabolic syndrome and obesity prevention .

Case Studies

Several studies have documented the effects of HMPA on health:

  • Study on Muscle Function : A study involving mice demonstrated that HMPA administration improved muscle strength and endurance, suggesting its potential as a supplement for enhancing physical performance .
  • Gut Microbiota Interaction : Research indicated that HMPA influences gut microbiota composition, promoting beneficial bacteria associated with improved metabolic health outcomes. This highlights its dual role as both a metabolite and a modulator of gut health .

Mechanism of Action

The mechanism of action of (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid involves its interaction with specific molecular targets and pathways. It can act as an antioxidant by scavenging free radicals and reducing oxidative stress. Additionally, it may modulate various signaling pathways involved in inflammation and cellular metabolism .

Comparison with Similar Compounds

Structural Analogues: Substituent Variations

The following compounds share the core 2-hydroxy-3-phenylpropanoic acid structure but differ in substituent position and functional groups:

Compound Name Substituents Molecular Formula Key Differences vs. Target Compound Biological Relevance Sources
(S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 4-hydroxyphenyl (no methoxy) C₉H₁₀O₄ Lacks 3-methoxy group; simpler phenolic structure Increased in Cucumis sativus under viral stress; potential stress biomarker
(R)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 4-hydroxyphenyl; (R)-configuration at C2 C₉H₁₀O₄ Enantiomeric differences in stereochemistry Stereochemical effects on receptor binding and metabolic pathways
3-Hydroxy-4-methoxycinnamic acid 3-hydroxy-4-methoxyphenyl attached to a propenoic acid (unsaturated backbone) C₁₀H₁₀O₄ Unsaturated backbone vs. saturated propanoic acid Used as a reference standard; derived from cinnamon
(S)-2-Amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid Amino (-NH₂) at C2 instead of hydroxyl; same vanillyl group C₁₀H₁₃NO₅ Amino group enhances LAT1 inhibitor activity Key intermediate in synthesizing LAT1 inhibitors (e.g., compound 3 in )

Stereochemical Effects

  • Enantiomer pairs: The (S)- and (R)-forms of 2-hydroxy-3-(4-hydroxyphenyl)propanoic acid exhibit distinct biological behaviors due to stereochemical specificity. For example, (S)-enantiomers often show higher affinity for enzymatic targets .
  • Pharmacological implications : The (S)-configuration in the target compound may enhance bioavailability or receptor binding compared to its (R)-counterpart, as seen in LAT1 inhibitor studies .

Functional Group Impact

  • Hydroxyl vs. amino groups: Replacing the hydroxyl with an amino group (as in ) shifts activity from antioxidant or anti-inflammatory roles to transporter inhibition .

Data Tables

Table 1: Physicochemical Comparison

Property Target Compound (S)-2-Hydroxy-3-(4-hydroxyphenyl)propanoic acid 3-Hydroxy-4-methoxycinnamic acid
Molecular weight (g/mol) 228.20 (calculated) 182.17 194.18
LogP (estimated) 1.2–1.5 0.8–1.0 1.8–2.2
Hydrogen bond donors 4 3 3

Biological Activity

(S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid, commonly referred to as HMPA, is a phenolic compound that has garnered attention due to its potential biological activities. This article provides a comprehensive overview of the biological activity associated with HMPA, including its pharmacological effects, metabolic pathways, and implications for health.

PropertyValue
Molecular Formula C₁₀H₁₂O₄
Molecular Weight 212.2 g/mol
Density 1.4 ± 0.1 g/cm³ (predicted)
Boiling Point 432.6 ± 40.0 °C at 760 mmHg
Flash Point 174.4 ± 20.8 °C (predicted)

Metabolism and Bioavailability

HMPA is primarily produced by the gut microbiota through the metabolism of dietary polyphenols, particularly from 4-hydroxy-3-methoxycinnamic acid (HMCA). The conversion of HMCA into HMPA is facilitated by various microbial species within the gut, predominantly those belonging to the phylum Bacteroidetes. This transformation is significant as it enhances the bioavailability of beneficial metabolites that can influence host metabolism .

Studies have indicated that after oral administration in animal models, HMPA exhibits rapid absorption and distribution across various tissues, with peak plasma concentrations reached within 15 minutes post-administration. The compound undergoes extensive metabolism, resulting in both intact and conjugated forms present in circulation .

Antidiabetic Effects

Research has shown that HMPA possesses antidiabetic properties by improving insulin sensitivity and modulating hepatic lipid metabolism. In animal studies, HMPA administration has been linked to reduced weight gain and improved metabolic parameters in high-fat diet-induced obesity models. The activation of GPR41 receptors by HMPA plays a crucial role in mediating these effects, promoting lipid catabolism and enhancing metabolic homeostasis .

Anticancer Properties

HMPA has also been investigated for its potential anticancer activities. Preliminary studies suggest that it may inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and apoptosis. The exact mechanisms remain under investigation, but the compound's antioxidant properties are believed to contribute to its protective effects against cancer cell proliferation .

Cognitive Function Improvement

Emerging evidence suggests that HMPA may enhance cognitive function. Animal models have demonstrated improvements in memory and learning tasks following HMPA administration. These effects are hypothesized to be linked to its ability to modulate neuroinflammation and oxidative stress within the central nervous system .

Case Studies

  • Study on Hepatic Lipid Metabolism : A study conducted on Sprague-Dawley rats showed that HMPA significantly improved hepatic lipid profiles and reduced steatosis when administered at a dosage of 10 mg/kg body weight over a period of time .
  • Effects on Muscle Strength and Endurance : Another study explored the impact of HMPA on exercise capacity in mice, revealing that both low and high doses resulted in enhanced muscle strength and endurance metrics compared to control groups .

Q & A

Q. What are the key spectroscopic techniques for characterizing (S)-2-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propanoic acid?

Liquid chromatography-mass spectrometry (LC-MS) is critical for structural elucidation. Predicted LC-MS/MS spectra in positive ion mode at 10V, 20V, and 40V show characteristic fragmentation patterns, including m/z peaks corresponding to the molecular ion ([M+H]+) and cleavage products of the hydroxyl and methoxy groups. High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) are essential for confirming stereochemistry and substituent positions .

Q. How is this compound synthesized with high enantiomeric purity?

Enzymatic catalysis offers a green chemistry approach. For example, flavin-dependent monooxygenases catalyze the oxidation of L-tyrosine derivatives to yield the (S)-enantiomer with >99% enantiomeric excess (ee). Reaction optimization includes controlling pH (6.5–7.5), temperature (25–30°C), and co-factor regeneration systems (e.g., NADPH) .

Q. What are the primary challenges in isolating this compound from natural sources?

Natural extraction often requires multi-step purification due to structural analogs like 3-methoxy-tyrosine. Techniques include:

  • Solid-phase extraction (SPE) with C18 columns.
  • Chiral chromatography using cellulose-based stationary phases (e.g., Chiralpak IC).
  • Crystallization in ethanol/water mixtures to enhance purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields for this compound?

Discrepancies often arise from reaction scalability or impurity profiles. A systematic approach includes:

  • Design of Experiments (DoE) to assess variables (e.g., catalyst loading, solvent polarity).
  • HPLC-UV/HRMS to quantify byproducts like (R)-enantiomers or demethylated derivatives.
  • Kinetic studies to identify rate-limiting steps (e.g., hydroxylation vs. O-methylation) .

Q. What advanced methods validate the compound’s interactions with biological targets?

  • Molecular docking : Simulations using AutoDock Vina or Schrödinger Suite to predict binding to enzymes like tyrosine hydroxylase.
  • Surface plasmon resonance (SPR) : Real-time kinetics for affinity measurements (e.g., KD values).
  • Isothermal titration calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of protein-ligand interactions .

Q. How are impurities like (2RS)-2-amino-3-(4-hydroxy-3-methoxyphenyl)propanoic acid controlled in pharmaceutical research?

Pharmaceutical reference standards (e.g., Levodopa Impurity D) are used for:

  • Forced degradation studies : Stress testing under acidic/oxidative conditions to track impurity formation.
  • UPLC-PDA/MS hyphenation : Detects trace impurities (<0.1%) via selective ion monitoring (SIM).
  • Chiral SFC : Separates diastereomers using supercritical CO2 and methanol modifiers .

Q. What strategies optimize the compound’s metabolic stability for therapeutic applications?

  • Isotope labeling : Incorporation of deuterium at the α-carbon to reduce CYP450-mediated oxidation.
  • Prodrug design : Esterification of the carboxylic acid group to enhance bioavailability.
  • In vitro microsomal assays : Liver microsomes (human/rat) assess phase I/II metabolism rates .

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